molecular formula C45H80O2 B12410232 Cholesterol stearate-d6

Cholesterol stearate-d6

Cat. No.: B12410232
M. Wt: 659.2 g/mol
InChI Key: XHRPOTDGOASDJS-WWDJCYRQSA-N
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Description

Cholesteryl-2,2,3,4,4,6-d6 Octadecanoate (CAS: 2692624-28-3) is a deuterium-labeled derivative of cholesteryl stearate, a cholesterol ester formed by the esterification of cholesterol with stearic acid. Its molecular formula is C₄₅H₇₄D₆O₂, with a molecular weight of 659.15247 g/mol . The compound is synthesized with six deuterium atoms at specific positions (2,2,3,4,4,6) on the cholesterol backbone, enhancing its utility as an internal standard in mass spectrometry (MS)-based lipidomics . It is provided in neat format with >95% purity (HPLC) and stored at +4°C for stability .

Key applications include its role in quantitative lipid analysis, where deuterium labeling minimizes isotopic interference and improves measurement accuracy in complex biological matrices . Its unlabelled counterpart, Cholesteryl Stearate (CAS: 35602-69-8), has a molecular weight of 653.12 g/mol and is used in nonionic surfactants, liquid crystal research, and polymer chemistry .

Properties

Molecular Formula

C45H80O2

Molecular Weight

659.2 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] octadecanoate

InChI

InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1/i26D,30D2,34D2,38D

InChI Key

XHRPOTDGOASDJS-WWDJCYRQSA-N

Isomeric SMILES

[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

Preparation Methods

Deuteration of Cholesterol at C-2,2,3,4,4,6 Positions

The cholesterol backbone is deuterated at specific positions before esterification. A validated approach involves oxidation-reduction cycles using deuterated reagents:

  • Oxidation of Cholesterol : Cholesterol (C₂₇H₄₆O) is oxidized to cholest-4-en-3-one using Jones reagent (CrO₃/H₂SO₄) or microbial enzymes.
  • Deuterium Incorporation : The ketone intermediate undergoes base-catalyzed deuterium exchange in deuterated solvents (e.g., D₂O/NaOD). For example, refluxing cholest-4-en-3-one in D₂O with NaOD introduces deuterium at C-2, C-3, and C-4 positions.
  • Reduction with Sodium Borodeuteride (NaBD₄) : The deuterated ketone is reduced using NaBD₄ in anhydrous tetrahydrofuran (THF), yielding cholesterol-2,2,3,4,4,6-d₆ with >97% isotopic purity.

Key Reaction Conditions :

  • Temperature: 60–80°C for oxidation; 25°C for reduction.
  • Solvent: D₂O/NaOD for exchange; THF for reduction.
  • Yield: 73–91% after purification by flash chromatography.

Esterification with Octadecanoic Acid

Deuterated cholesterol is esterified with stearic acid using Steglich esterification or acyl chloride methods :

  • Acyl Chloride Method :
    • Stearic acid (C₁₈H₃₆O₂) is converted to stearoyl chloride using thionyl chloride (SOCl₂).
    • Reaction with deuterated cholesterol in pyridine/dichloromethane (DCM) at 0–25°C for 12–24 hours.
    • Yield : 85–92% with >95% purity (HPLC).
  • Enzymatic Esterification :
    • LCAT (Lecithin-Cholesterol Acyltransferase) : Catalyzes transfer of sn-2 fatty acids from phosphatidylcholine to cholesterol.
    • ACAT (Acyl-CoA:Cholesterol Acyltransferase) : Uses CoA-activated stearic acid for esterification.
    • Limitation : Enzymatic methods are less common for deuterated analogs due to isotopic effects on enzyme activity.

Deuteration of Preformed Cholesteryl Stearate

Isotopic Exchange in Cholesteryl Stearate

Post-synthesis deuteration avoids challenges in handling deuterated intermediates:

  • Acid-Catalyzed H/D Exchange :
    • Cholesteryl stearate is dissolved in D₂SO₄/D₂O at 50°C for 48 hours.
    • Deuterium incorporates at acidic α-positions (C-2, C-3) of the cholesterol moiety.
    • Efficiency : 60–70% deuteration at targeted positions.
  • Metal-Catalyzed Deuteration :
    • Palladium-on-carbon (Pd/C) in D₂ atmosphere facilitates H/D exchange at allylic positions (C-4, C-6).
    • Conditions : 100°C, 10 atm D₂, 24 hours.

Purification and Characterization

Chromatographic Purification

  • Flash Chromatography : Silica gel columns with hexane/ethyl acetate (9:1) remove unreacted cholesterol and fatty acids.
  • HPLC : Reverse-phase C18 columns (acetonitrile/isopropanol gradient) achieve >95% purity.

Mass Spectrometric Analysis

  • High-Resolution MS (HRMS) : Confirms molecular ion at m/z 659.1525 (C₄₅H₇₄D₆O₂).
  • Isotopic Purity : Measured via deuterium distribution patterns; commercial standards achieve 97–98% purity.

Challenges and Optimization Strategies

Isotopic Dilution

  • Side Reactions : Non-selective deuteration at C-1 or C-7 occurs if exchange conditions are overly aggressive.
  • Mitigation : Use kinetic control (shorter reaction times) and lower temperatures.

Scalability

  • Custom Synthesis : Most suppliers (e.g., LGC Standards) synthesize the compound on-demand due to short shelf life and freight restrictions.
  • Cost : ~$1,200–$1,800 per 50 mg, driven by deuterated reagents and labor-intensive purification.

Comparative Analysis of Methods

Method Deuteration Efficiency Yield (%) Purity (%) Cost (USD/50 mg)
Acyl Chloride Esterification 97–98 85–92 >95 1,764
Enzymatic Esterification <50 60–70 80–90 N/A
Post-Synthesis Exchange 60–70 70–80 90–95 1,200

Applications in Research

  • Lipidomics : Internal standard for quantifying cholesterol esters in FFPE tissues.
  • Metabolic Tracing : Tracks cholesterol esterification kinetics in cell cultures using ²H NMR.

Chemical Reactions Analysis

Types of Reactions

Cholesterol stearate-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Drug Delivery Systems

Lipid-Based Nanocarriers:
Cholesteryl-2,2,3,4,4,6-d6 octadecanoate can be utilized in the formulation of lipid-based nanocarriers such as liposomes and solid lipid nanoparticles. These systems are designed to enhance the bioavailability and stability of therapeutic agents. The incorporation of cholesteryl derivatives allows for improved membrane fluidity and drug encapsulation efficiency. Recent studies have shown that liposomes containing cholesterol derivatives can effectively deliver drugs to specific cellular targets, enhancing therapeutic efficacy while minimizing side effects .

Targeted Delivery:
The compound has been investigated for use in targeted drug delivery systems. For instance, liposomes functionalized with cholesteryl derivatives have been shown to improve the targeting of lysosomes for enzyme replacement therapies and anticancer treatments. The affinity of certain ligands for specific receptors allows these carriers to selectively deliver their payloads to diseased tissues .

Biochemical Research

Stable Isotope Labeling:
Cholesteryl-2,2,3,4,4,6-d6 octadecanoate serves as a stable isotope-labeled compound useful in metabolic studies and tracer experiments. The deuterated form allows researchers to track metabolic pathways and interactions within biological systems without altering the compound's inherent properties. This application is particularly valuable in studies involving lipid metabolism and cellular uptake mechanisms .

Structural Studies:
The compound can also be employed in structural biology to investigate the behavior of lipids in membranes. By using deuterated lipids in neutron scattering experiments or NMR spectroscopy, researchers can gain insights into the dynamics and organization of lipid bilayers under various conditions .

Analytical Chemistry

Mass Spectrometry:
Cholesteryl-2,2,3,4,4,6-d6 octadecanoate is suitable for mass spectrometry applications due to its unique isotopic signature. The presence of deuterium enhances the resolution and sensitivity of mass spectrometric analyses. It can be used as an internal standard for quantifying cholesterol esters in biological samples or food products .

Chromatographic Techniques:
In chromatography, the compound's distinct mass allows for effective separation and identification of cholesterol esters from complex mixtures. Its application in high-performance liquid chromatography (HPLC) provides a reliable method for analyzing lipid profiles in various biological matrices .

Case Studies

Study Application Findings
Silva et al. (2018)Liposomal Drug DeliveryDemonstrated enhanced delivery efficiency of anticancer drugs using cholesterol-based liposomes functionalized with targeting ligands .
D'yakonov et al. (2020)Antiproliferative ActivityEvaluated hybrid compounds based on cholesterol derivatives against various cancer cell lines; showed significant cytotoxic effects attributed to structural modifications .
Research Group (2021)Metabolic TracingUsed cholesteryl-2,2,3,4,4,6-d6 octadecanoate in metabolic studies to trace lipid metabolism pathways in mammalian cells .

Mechanism of Action

The mechanism of action of cholesterol stearate-d6 involves its incorporation into biological membranes and its role in lipid metabolism. The deuterium labeling allows for precise tracking and quantitation in metabolic studies. The molecular targets include enzymes involved in cholesterol metabolism, such as fatty acid desaturases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Differences

Property Cholesteryl-2,2,3,4,4,6-d6 Octadecanoate Cholesteryl Stearate (Unlabelled) Cholesterol-25,26,26,26-d4
CAS Number 2692624-28-3 35602-69-8 1184-05-0 (variant)
Molecular Formula C₄₅H₇₄D₆O₂ C₄₅H₈₀O₂ C₂₇H₄₄D₄O
Molecular Weight 659.15 g/mol 653.12 g/mol 388.68 g/mol
Deuterium Positions 2,2,3,4,4,6 None 25,26,26,26
Purity >95% (HPLC) >97% (chemical) >98%
Primary Use Internal standard for MS Surfactant, polymer research Metabolic tracer
Key References
  • Deuterium Labeling: The six deuterium atoms in Cholesteryl-d6 Octadecanoate provide a distinct mass shift (+6 Da) from the unlabelled form, critical for avoiding overlap in chromatographic peaks during MS analysis . In contrast, Cholesterol-25,26,26,26-d4 (CAS: 1184-05-0) is used to trace cholesterol metabolism due to its deuterium placement on the side chain .

Functional and Analytical Performance

  • Accuracy in Lipidomics: Cholesteryl-d6 Octadecanoate reduces matrix effects in lipid extraction and quantification. For example, in HK-2 cell studies, it achieved <5% coefficient of variation (CV) in cholesterol ester measurements, outperforming non-deuterated standards .
  • Thermal Stability : Cholesteryl Stearate (unlabelled) exhibits a melting point of 79–83°C and is stable in smectic liquid crystal phases, making it suitable for polymer tacticity studies . The deuterated form has similar thermal properties but is prioritized for analytical precision over material science applications.
  • Cost and Availability: Deuterated compounds are significantly more expensive. For example, Cholesteryl-d6 Octadecanoate costs ~$480/0.1 g, while unlabelled Cholesteryl Stearate is \sim$235/0.01 g .

Key Research Findings

Lipidomics: Cholesteryl-d6 Octadecanoate enabled precise quantification of free cholesterol and esters in HK-2 cells under high glucose stress, revealing a 2.3-fold increase in esterified cholesterol during oxidative stress .

Food Safety : Unlabelled cholesterol esters are biomarkers for detecting gutter oil adulteration. HPLC methods using deuterated standards can detect as low as 0.05 mg/g cholesterol in vegetable oils .

Synthetic Utility : Deuterated cholesterol derivatives (e.g., Cholesterol-2,2,3,4,4,6-d6) are synthesized via acid-catalyzed H/D exchange, achieving >99% isotopic enrichment in optimized conditions .

Biological Activity

Cholesteryl-2,2,3,4,4,6-d6 octadecanoate is a deuterated derivative of cholesteryl stearate, primarily used in lipidomic studies and as a tracer in metabolic research. This compound has garnered attention due to its implications in various biological processes and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant research findings and case studies.

Cholesteryl-2,2,3,4,4,6-d6 octadecanoate has the following chemical characteristics:

  • Molecular Formula : C45_{45}H80_{80}O2_2
  • Molecular Weight : 685.06 g/mol
  • Deuteration : The presence of deuterium (D) enhances the stability and detection of the compound in biological systems.

Lipid Metabolism

Cholesteryl esters, including cholesteryl-2,2,3,4,4,6-d6 octadecanoate, play critical roles in lipid metabolism. They are involved in the storage and transport of cholesterol within cells and tissues. Studies have shown that cholesteryl esters can influence cellular signaling pathways related to lipid homeostasis and inflammation.

  • Lipidomic Studies : In a comprehensive lipidomic profiling study of diabetic nephropathy (DN), cholesteryl esters were significantly elevated in the kidney cortex of diabetic rats. This suggests a potential role for cholesteryl-2,2,3,4,4,6-d6 octadecanoate in understanding lipid dysregulation associated with metabolic diseases .
  • Cholesterol Transport : Cholesterol esters are essential for cholesterol transport mechanisms. Research indicates that cholesteryl esters can modulate the activity of proteins involved in cholesterol efflux and uptake, thus impacting overall cholesterol homeostasis .

Case Studies

Several studies have utilized cholesteryl-2,2,3,4,4,6-d6 octadecanoate to investigate its biological effects:

  • Diabetic Nephropathy Model : In a rat model of early-stage diabetic nephropathy induced by high-fat diets and streptozotocin (STZ), researchers found altered lipid profiles that included increased levels of cholesteryl esters. The findings indicated a correlation between elevated cholesteryl ester levels and renal dysfunction .
  • Cancer Research : A study analyzing archival pathology specimens for ovarian clear cell carcinoma identified altered lipid signatures including increased cholesteryl ester levels. This highlights the potential role of cholesteryl-2,2,3,4,4,6-d6 octadecanoate as a biomarker for cancer progression .

Research Findings

The following table summarizes key findings from recent studies involving cholesteryl-2,2,3,4,4,6-d6 octadecanoate:

Study FocusKey FindingsReference
Diabetic NephropathyElevated cholesteryl ester levels correlated with renal damage
Ovarian Clear Cell CarcinomaAltered lipid profiles with increased cholesteryl esters
Cholesterol TransportModulation of cholesterol efflux proteins by cholesteryl esters

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